molecular formula C13H17N5OS B7579619 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide

2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide

Cat. No. B7579619
M. Wt: 291.37 g/mol
InChI Key: YJIGJIWZRDKDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide, also known as DMAPT, is a small molecule that has been identified as a promising therapeutic agent for cancer treatment. DMAPT is a thiazole derivative that exhibits potent anti-inflammatory and anti-tumor activities.

Mechanism of Action

2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival. 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide also has anti-inflammatory effects, as it can suppress the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide is its ability to inhibit the activity of NF-κB, which plays a key role in the regulation of inflammation and cell survival. This makes 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide a promising therapeutic agent for cancer treatment and other inflammatory diseases. However, 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide has some limitations for lab experiments, as it can be unstable and difficult to handle. It also has low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research and development of 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide in humans.

Synthesis Methods

2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-(2-aminoethyl)thiazole with 2-bromo-3-dimethylaminopyridine, followed by the reaction with carbon disulfide and sodium hydride. The final step involves the reaction with N,N-dimethylformamide dimethyl acetal to yield 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide has been extensively studied for its anti-tumor and anti-inflammatory activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. 2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.

properties

IUPAC Name

2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-18(2)12-9(4-3-7-15-12)17-13(19)10-8-20-11(16-10)5-6-14/h3-4,7-8H,5-6,14H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIGJIWZRDKDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)NC(=O)C2=CSC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide

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